molecular formula C19H15FN2O4S B300617 2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

Katalognummer B300617
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: IKOOASPYBRNZJR-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide, also known as FFA4 agonist, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist exerts its effects by binding to and activating the 2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide receptor, which is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Activation of the 2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide receptor leads to the activation of various signaling pathways, including G protein-coupled receptor signaling, which results in the regulation of glucose and lipid metabolism, inflammation, and energy expenditure.
Biochemical and Physiological Effects:
2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist has been shown to have several biochemical and physiological effects, including improved glucose homeostasis, increased insulin sensitivity, reduced inflammation, and regulation of lipid metabolism and energy expenditure. The compound has also been shown to have anti-inflammatory effects in various tissues, including adipose tissue and liver.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist in lab experiments is its selectivity for the 2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide receptor, which allows for specific targeting of this receptor. However, one of the limitations is the lack of long-term safety data, which may limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the study of 2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist, including the development of more potent and selective agonists, the investigation of its role in regulating other physiological processes, and the evaluation of its safety and efficacy in clinical settings. The development of 2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist-based therapies has the potential to provide new treatment options for various diseases, including diabetes, obesity, and inflammation.
Conclusion:
In conclusion, 2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to have several biochemical and physiological effects, including improved glucose homeostasis, increased insulin sensitivity, and reduced inflammation. While there are limitations to its use in lab experiments, the development of 2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist-based therapies has the potential to provide new treatment options for various diseases.

Synthesemethoden

The synthesis of 2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist involves the reaction of 4-fluorobenzylamine with 2-((2-(2-chloroethoxy)phenoxy)acetic acid) to form the intermediate compound, which is then reacted with 2,4-thiazolidinedione to produce the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and inflammation. The compound has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation in animal models. 2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist has also been investigated for its role in regulating lipid metabolism and energy expenditure.

Eigenschaften

Produktname

2-(2-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

Molekularformel

C19H15FN2O4S

Molekulargewicht

386.4 g/mol

IUPAC-Name

2-[2-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C19H15FN2O4S/c20-14-7-5-12(6-8-14)10-22-18(24)16(27-19(22)25)9-13-3-1-2-4-15(13)26-11-17(21)23/h1-9H,10-11H2,(H2,21,23)/b16-9+

InChI-Schlüssel

IKOOASPYBRNZJR-CXUHLZMHSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC(=O)N

SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC(=O)N

Kanonische SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.